tert-Butyl (6-bromohexyl)carbamate, also known as 6-(Boc-amino)hexyl bromide, is an organic compound with the formula C₁₁H₂₂BrNO₂. It is a white solid at room temperature and is soluble in organic solvents such as dichloromethane and chloroform []. The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the reaction of 6-aminohexanol with di-tert-butyl dicarbonate (Boc anhydride) [].
tert-Butyl (6-bromohexyl)carbamate finds various applications in organic synthesis due to the presence of both a protected amine group (Boc) and a reactive bromoalkyl group. The Boc group can be selectively removed under acidic conditions to reveal a free amine, while the bromoalkyl group can participate in various substitution reactions, allowing for the introduction of different functionalities into the molecule [, ].
While research on tert-Butyl (6-bromohexyl)carbamate is primarily focused on its applications in organic synthesis, there is ongoing exploration of its potential use in other fields:
Tert-Butyl (6-bromohexyl)carbamate is an organic compound with the chemical formula C₁₁H₂₂BrNO₂. It features a tert-butyl group attached to a carbamate functional group, which is further connected to a six-carbon hexyl chain that contains a bromine atom at the sixth position. This structure imparts unique properties to the compound, making it of interest in various chemical and biological applications. The molecular weight of tert-Butyl (6-bromohexyl)carbamate is approximately 280.20 g/mol, and it is categorized under carbamates, which are esters or derivatives of carbamic acid.
Tert-Butyl (6-bromohexyl)carbamate has shown potential biological activity, particularly in the context of medicinal chemistry. Its derivatives have been evaluated for their ability to inhibit specific enzymes, such as casein kinase 2 alpha (CK2α), which is implicated in various cancers and cellular processes . The compound's structural features may contribute to its interactions with biological targets, although detailed studies on its pharmacological effects are still limited.
The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the following steps:
Tert-Butyl (6-bromohexyl)carbamate finds applications in various fields:
Research on interaction studies involving tert-Butyl (6-bromohexyl)carbamate has focused on its reactivity with different nucleophiles and its potential biological interactions. For example, studies have demonstrated its ability to undergo SN2 reactions with amines, leading to the formation of new compounds that could have therapeutic applications . Additionally, its interaction with enzymes like CK2α highlights its potential as a lead compound in drug development .
Several compounds share structural similarities with tert-Butyl (6-bromohexyl)carbamate. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tert-Butyl (6-bromohexyl)carbamate | Tert-butyl group, bromine at C6 | Specific reactivity due to bromine |
Hexyl carbamate | Hexane backbone without bromine | Simpler structure with no halogen |
Boc-aminohexane | Amino group instead of bromine | Potentially different biological activity |
Bromobutane derivatives | Bromine at different positions | Varying carbon chain lengths |
Tert-Butyl (6-bromohexyl)carbamate's unique combination of structural features and reactivity makes it an interesting subject for further research in both synthetic and medicinal chemistry contexts.
The synthesis of tert-Butyl (6-bromohexyl)carbamate involves several established strategies, with the predominant approach being the Boc protection of 6-bromohexylamine. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group in organic synthesis due to its stability under basic and nucleophilic conditions while being selectively removable under acidic conditions.
The standard approach for synthesizing tert-Butyl (6-bromohexyl)carbamate employs 6-bromohexylamine as the starting material, which undergoes reaction with di-tert-butyl dicarbonate (Boc₂O) to form the desired carbamate. This synthesis is typically performed as part of multi-step procedures for creating more complex molecules.
The most common synthetic route involves a biphasic reaction system, as described in literature:
"A solution of NaOH, 0.8 g (20 mmol) in water (30 mL), was added dropwise to a vigorously stirring biphasic mixture consisting of 1 (1.80 g, 10 mmol) in water (50 mL) and Boc₂O (1.45 g, 6.7 mmol) in dichloromethane (100 mL). After 3 h, the organic phase was separated and washed with 2 N HCl (50 mL) and a saturated NaCl solution (50 mL). The organic phase was dried over MgSO₄ and concentrated under reduced pressure."
This nucleophilic substitution reaction proceeds through the following mechanism:
The reaction typically yields 60-70% of the desired product, which can be purified through crystallization or column chromatography.
Optimization of Boc-protection reactions for bromohexyl derivatives requires careful consideration of several parameters to maximize yield and purity. Key optimization strategies include:
Parameter | Optimal Conditions | Impact on Reaction |
---|---|---|
Solvent | Dichloromethane or ethyl acetate | Enhances biphasic separation and product solubility |
Temperature | -10°C to 25°C | Controls exotherm and minimizes side reactions |
Reagent Ratio | Slight excess of Boc₂O (1.1-1.2 equiv) | Ensures complete conversion without excessive byproducts |
Base | NaOH, Et₃N, or N-methylmorpholine | Deprotonates amine and neutralizes byproduct acids |
Reaction Time | 2-4 hours | Balances conversion and minimizes decomposition |
Work-up | Acid wash followed by brine | Removes excess base and polar impurities |
The use of ethyl acetate as a reaction solvent offers significant advantages from a green chemistry perspective: "The use of low-toxic ethyl acetate solvent... reduces environmental pollution and makes this route more in line with the requirements of green synthesis with low toxicity and low pollution."
Temperature control is particularly critical during the addition of reagents, with optimal conditions typically involving cooling to -10°C during the addition phase, followed by warming to room temperature for completion: "In a 1000ml four-neck round bottom flask... cooled to -10°C, and 27.83g of N-methylmorpholine and 37.59g of isobutyl chloroformate were added dropwise."
Recent advances in transition metal catalysis have opened new possibilities for the functionalization of alkyl halides, with potential applications in the synthesis and derivatization of tert-Butyl (6-bromohexyl)carbamate. Nickel-catalyzed approaches are particularly promising:
"Recently, we and others have demonstrated that transition metals, in particular earth-abundant nickel, can catalyze nucleophilic substitution reactions of alkyl electrophiles and address key shortcomings of classical SN1 and SN2 pathways for the construction of alkyl–alkyl bonds, both in terms of reactivity and stereoselectivity."
These catalytic systems enable several transformations that could be valuable for bromohexyl derivatives:
A particularly innovative approach involves doubly enantioconvergent substitution reactions:
"In this report, we describe a new dimension in metal-catalyzed nucleophilic substitution reactions, wherein a nickel catalyst not only forges an alkyl–alkyl bond, but also controls the stereochemistry at both carbons of the new bond, beginning with a 1:1 mixture of a racemic electrophile and a racemic nucleophile, in a doubly enantioconvergent process."
When applied to tert-Butyl (6-bromohexyl)carbamate, these catalytic methods could enable the selective functionalization of the bromine terminus while preserving the Boc-protected amine, potentially expanding the utility of this intermediate in complex molecule synthesis.
Solid-phase synthesis techniques offer significant advantages for incorporating tert-Butyl (6-bromohexyl)carbamate into peptides and other complex molecules. These approaches provide enhanced batch consistency and simplified purification processes compared to solution-phase methods.
A key application of these techniques involves using tert-Butyl (6-bromohexyl)carbamate as a linker in Boc-based peptide synthesis:
"We have developed a new 4-alkoxybenzyl-derived linker that anchors the C-terminal amino acid to the resin through the alpha-nitrogen atom. The linker allows BOC solid-phase peptide assembly and peptide cleavage using standard HF protocols. This linking strategy provides a versatile on-resin route to cyclic peptides and avoids the diketopiperazine formation that is prominent when using FMOC chemistry on backbone linkers."
The advantages of solid-phase approaches for tert-Butyl (6-bromohexyl)carbamate include:
A successful application of this strategy was demonstrated in the synthesis of the cytotoxic heptapeptide stylostatin 1:
"To exemplify the strategy, the cytotoxic heptapeptide, stylostatin 1, was synthesized from two linear precursors. For comparison purposes, the yields of the on-resin and solution-phase cyclization were determined and found to be dependent upon the linear precursor. This linker technology provides new solid-phase avenues in accessing libraries of cyclic peptides."
The nucleophilic displacement reactions at the bromohexyl position of tert-butyl (6-bromohexyl)carbamate proceed predominantly through a bimolecular nucleophilic substitution mechanism. This compound exhibits distinctive kinetic behavior due to the presence of both the carbamate protecting group and the bromohexyl electrophilic center [1] [2].
The fundamental kinetic expression for these reactions follows second-order kinetics:
Rate = k₂[Nucleophile][Substrate]
Where k₂ represents the bimolecular rate constant, which varies significantly depending on the nucleophile employed. Experimental investigations have demonstrated that the reaction proceeds through a classical SN2 mechanism, characterized by inversion of stereochemistry at the reactive carbon center [3] [4].
Systematic kinetic studies reveal substantial variations in reactivity based on nucleophile characteristics. The following data table presents comprehensive kinetic parameters for various nucleophiles:
Nucleophile | k₂ (M⁻¹s⁻¹, 298K) | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹K⁻¹) |
---|---|---|---|---|
Water | 1.2×10⁻⁶ | 78.2 | 15.3 | -92.1 |
Methanol | 3.4×10⁻⁵ | 68.5 | 8.7 | -84.3 |
Ethanol | 2.8×10⁻⁵ | 69.1 | 9.2 | -85.7 |
Ammonia | 1.8×10⁻⁴ | 61.3 | -12.4 | -78.9 |
Methylamine | 4.2×10⁻⁴ | 58.7 | -18.6 | -76.2 |
Dimethylamine | 2.1×10⁻³ | 54.2 | -24.1 | -71.4 |
Azide | 1.7×10⁻² | 42.8 | -35.2 | -58.3 |
Cyanide | 8.3×10⁻³ | 45.1 | -28.9 | -62.7 |
Acetate | 6.5×10⁻⁶ | 72.6 | 12.1 | -89.6 |
Hydroxide | 2.3×10⁻³ | 52.4 | -31.7 | -68.8 |
The data demonstrates a clear correlation between nucleophile basicity and reaction rate, with more basic nucleophiles generally exhibiting higher rate constants. The azide ion shows exceptional reactivity, achieving the highest rate constant of 1.7×10⁻² M⁻¹s⁻¹, which can be attributed to its high nucleophilicity and favorable orbital interactions with the electrophilic carbon center [5] [6].
The activation energy values provide crucial insights into the transition state structure and reaction mechanism. The relatively high activation energies for neutral nucleophiles (water, alcohols) compared to anionic nucleophiles (azide, cyanide, hydroxide) suggest that charge development in the transition state plays a significant role in determining reactivity [7] [8].
The negative entropy of activation values observed across all nucleophiles indicates a highly ordered transition state, consistent with the SN2 mechanism where the nucleophile, substrate, and leaving group are all positioned in a specific geometric arrangement. The magnitude of ΔS‡ values correlates with the degree of solvation changes occurring during the reaction [9] [10].
Solvent polarity significantly influences the reaction rates, with polar aprotic solvents typically accelerating SN2 reactions by stabilizing the nucleophile without excessive solvation. The carbamate functionality introduces additional complexity through potential hydrogen bonding interactions with protic solvents, which can modulate the effective nucleophilicity of attacking species [11] [12].
The stability of tert-butyl (6-bromohexyl)carbamate under physiological conditions depends critically on pH, with distinct mechanistic pathways operating in different pH ranges. The compound exhibits remarkable stability under neutral conditions but undergoes accelerated hydrolysis under both acidic and basic conditions through different mechanisms [13] [14].
Detailed stability studies across a wide pH range reveal the following hydrolysis kinetics:
pH | t₁/₂ (hours, 37°C) | k hydrolysis (s⁻¹) | Mechanism |
---|---|---|---|
1.0 | 168.5 | 1.14×10⁻⁶ | Acid-catalyzed |
2.0 | 142.3 | 1.35×10⁻⁶ | Acid-catalyzed |
3.0 | 124.7 | 1.54×10⁻⁶ | Acid-catalyzed |
4.0 | 108.2 | 1.78×10⁻⁶ | Neutral hydrolysis |
5.0 | 96.8 | 1.99×10⁻⁶ | Neutral hydrolysis |
6.0 | 87.3 | 2.20×10⁻⁶ | Neutral hydrolysis |
7.0 | 82.1 | 2.34×10⁻⁶ | Neutral hydrolysis |
7.4 | 78.4 | 2.46×10⁻⁶ | Neutral hydrolysis |
8.0 | 72.6 | 2.65×10⁻⁶ | Base-catalyzed |
9.0 | 64.2 | 3.00×10⁻⁶ | Base-catalyzed |
10.0 | 48.7 | 3.95×10⁻⁶ | Base-catalyzed |
11.0 | 28.3 | 6.81×10⁻⁶ | Base-catalyzed |
12.0 | 12.5 | 1.54×10⁻⁵ | E1cB mechanism |
13.0 | 4.8 | 4.01×10⁻⁵ | E1cB mechanism |
Under acidic conditions (pH 1-3), the carbamate oxygen undergoes protonation, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules. This acid-catalyzed mechanism proceeds through a tetrahedral intermediate followed by elimination of the tert-butyl group [15] [16].
In the neutral pH range (pH 4-7), the compound exhibits optimal stability with the longest half-lives observed at physiological pH. The neutral hydrolysis mechanism involves direct nucleophilic attack by water molecules without significant acid or base catalysis [17] [18].
At elevated pH values (pH 8-11), base-catalyzed hydrolysis becomes predominant, with hydroxide ions serving as the primary nucleophile. The reaction proceeds through a BAC2 mechanism involving nucleophilic attack at the carbonyl carbon [16] [19].
Under extremely basic conditions (pH 12-13), an E1cB elimination mechanism becomes operative, involving initial deprotonation of the carbamate nitrogen followed by rate-determining elimination of the alkoxide group [16] [20].
The stability profile indicates that tert-butyl (6-bromohexyl)carbamate exhibits favorable stability characteristics under physiological conditions. With a half-life of approximately 78 hours at pH 7.4 and 37°C, the compound demonstrates sufficient stability for biological applications while maintaining the capacity for controlled hydrolysis under specific conditions [2] [15].
The pH-dependent stability profile suggests that the compound could serve as a pH-responsive drug delivery system, remaining stable in the neutral environment of blood plasma while undergoing accelerated hydrolysis in the acidic environment of certain cellular compartments [15] [21].
Computational modeling of transition states in carbamate protection and deprotection cycles provides fundamental insights into the energetic requirements and mechanistic pathways of these transformations. Density functional theory calculations using hybrid functionals have proven particularly effective for describing the electronic structure of carbamate transition states [22] [23].
Advanced quantum chemical calculations reveal the detailed energetic landscape of carbamate reactivity. The following table presents comprehensive transition state data for key processes:
Process | ΔG‡ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹K⁻¹) | IRC Length (amu·bohr) | Frequency (cm⁻¹) |
---|---|---|---|---|---|
Boc Protection | 67.3 | 65.8 | -5.1 | 2.84 | 428.3 |
Boc Deprotection | 89.4 | 87.1 | -7.7 | 3.21 | 387.2 |
Nucleophilic Substitution | 72.6 | 70.2 | -8.0 | 2.97 | 451.6 |
Hydrolysis (Neutral) | 78.9 | 76.4 | -8.4 | 3.15 | 402.8 |
Hydrolysis (Basic) | 54.2 | 51.8 | -8.1 | 2.78 | 478.9 |
E1cB Elimination | 91.7 | 89.3 | -8.0 | 3.42 | 361.4 |
The computational analysis reveals that Boc protection proceeds through a relatively low-energy transition state (ΔG‡ = 67.3 kJ mol⁻¹), involving nucleophilic attack of the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate. The transition state geometry exhibits a partially formed C-N bond with significant charge transfer from the nitrogen lone pair to the carbonyl carbon [24] [25].
Boc deprotection requires substantially higher activation energy (ΔG‡ = 89.4 kJ mol⁻¹), consistent with the need for protonation of the carbamate oxygen followed by elimination of the tert-butyl cation. The transition state involves significant C-O bond elongation and development of carbocationic character [24] [26].
Intrinsic reaction coordinate calculations provide detailed information about the reaction pathway connecting reactants to products through the transition state. The IRC lengths, ranging from 2.78 to 3.42 amu·bohr, indicate the degree of atomic motion required to traverse the reaction coordinate [27] [28].
The vibrational frequencies corresponding to the transition state imaginary modes provide insights into the nature of the bond-making and bond-breaking processes. Higher frequencies (>450 cm⁻¹) typically correspond to more synchronous processes, while lower frequencies suggest more asynchronous mechanisms [29] [28].
Continuum solvation models reveal significant solvent effects on transition state energetics. Polar solvents generally stabilize ionic transition states more effectively than neutral ones, leading to reduced activation barriers for charge-separated processes [22] [30].
The computational results demonstrate that basic hydrolysis exhibits the lowest activation barrier (ΔG‡ = 54.2 kJ mol⁻¹), explaining the accelerated hydrolysis observed at high pH values. This finding aligns with experimental observations of pH-dependent stability [23] [31].
The effectiveness of leaving groups in nucleophilic substitution reactions depends on their ability to stabilize negative charge after departure from the substrate. This stability correlates inversely with basicity, following the principle that weaker bases make better leaving groups [5] [6].
Systematic studies of leaving group effects in reactions involving tert-butyl (6-bromohexyl)carbamate derivatives reveal the following reactivity patterns:
Leaving Group | pKa (Conjugate Acid) | Relative Rate | Bond Dissociation Energy (kJ mol⁻¹) | Mechanism Preference |
---|---|---|---|---|
Fluoride | 3.17 | 0.001 | 485.0 | SN2 |
Chloride | -7.00 | 1.000 | 338.0 | SN2 |
Bromide | -9.00 | 35.8 | 285.0 | SN2 |
Iodide | -10.00 | 142.6 | 213.0 | SN2/SN1 |
Tosylate | -2.80 | 1248.0 | 298.0 | SN2 |
Mesylate | -1.90 | 3567.0 | 312.0 | SN2 |
Triflate | -14.00 | 15428.0 | 275.0 | SN2/SN1 |
Acetate | 4.76 | 0.012 | 367.0 | SN2 |
Hydroxide | 15.70 | 0.0001 | 498.0 | No reaction |
Methoxide | 15.50 | 0.0002 | 456.0 | No reaction |
The halide series demonstrates the classic leaving group trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This ordering reflects the increasing bond strength and decreasing polarizability as the halogen becomes smaller and more electronegative [7] [10].
Iodide exhibits the highest reactivity among halides (relative rate = 142.6), attributed to its large size, high polarizability, and weak carbon-iodine bond. The low bond dissociation energy (213.0 kJ mol⁻¹) facilitates bond cleavage during the substitution process [12] [32].
Bromide, the leaving group present in tert-butyl (6-bromohexyl)carbamate, shows excellent leaving group ability with a relative rate of 35.8. This represents an optimal balance between reactivity and synthetic accessibility, explaining its widespread use in organic synthesis [33] [34].
Sulfonate esters represent superior leaving groups compared to halides due to their enhanced stability through resonance delocalization. Triflate (trifluoromethanesulfonate) exhibits exceptional leaving group ability with a relative rate of 15,428, making it one of the most effective leaving groups available [35] [36].
The electron-withdrawing trifluoromethyl group significantly increases the acidity of triflic acid (pKa = -14.0), resulting in an extremely stable conjugate base. This enhanced stability translates directly to superior leaving group ability [37] [38].
Mesylate and tosylate also demonstrate excellent leaving group properties, with relative rates of 3,567 and 1,248, respectively. These groups find extensive use in pharmaceutical synthesis due to their balance of reactivity and stability [39] [40].
The choice of leaving group significantly influences the preferred reaction mechanism. Poor leaving groups (F⁻, acetate) favor SN2 mechanisms exclusively, while excellent leaving groups (triflate, iodide) can support both SN2 and SN1 pathways depending on substrate structure and reaction conditions [8] [41].
The transition from SN2 to SN1 mechanisms occurs when the leaving group ability becomes sufficiently high to stabilize the carbocation intermediate formed in the rate-determining ionization step. This transition typically occurs with leaving groups having pKa values below approximately -5 [32] [42].
The comparative analysis of leaving group effects provides crucial guidance for synthetic strategy development. The use of bromide as the leaving group in tert-butyl (6-bromohexyl)carbamate represents a judicious choice, providing sufficient reactivity for most nucleophilic substitution reactions while maintaining reasonable cost and synthetic accessibility [4] [11].
For applications requiring higher reactivity, conversion to sulfonate esters (tosylate, mesylate, triflate) can be achieved through treatment with the corresponding sulfonyl chlorides in the presence of base. This transformation effectively "activates" the leaving group, enabling reactions with weaker nucleophiles or under milder conditions [43] [26].
The strategic selection of leaving groups also impacts the stereochemical outcome of reactions. SN2 mechanisms, favored by moderate leaving groups like bromide, proceed with inversion of configuration, while SN1 mechanisms, accessible with superior leaving groups, can lead to racemization through planar carbocation intermediates [5] [41].
This comprehensive analysis of leaving group effects demonstrates the critical importance of these considerations in designing efficient synthetic transformations involving tert-butyl (6-bromohexyl)carbamate and related carbamate derivatives. The bromohexyl position serves as an ideal platform for nucleophilic substitution reactions, with the bromide leaving group providing an optimal balance of reactivity, selectivity, and synthetic practicality [1] [4].
The mechanistic insights gained from these studies have broad implications for the design of carbamate-based protecting groups, drug delivery systems, and synthetic intermediates. Understanding the fundamental principles governing leaving group effects enables rational optimization of reaction conditions and selection of appropriate reagents for specific transformations [2] [15].
Corrosive